molecular formula C27H28N2O6S2 B11080464 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide

Cat. No.: B11080464
M. Wt: 540.7 g/mol
InChI Key: HCQJHMHLDSREGQ-UHFFFAOYSA-N
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Description

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple methoxy groups, an isoquinoline moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide groups.

    Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can intercalate with DNA, affecting gene expression, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-isoquinolin-1-ylsulfanylacetamide
  • N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-diethyl-2,4-dioxoquinazoline-6-sulfonamide

Uniqueness

The uniqueness of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of multiple methoxy groups, an isoquinoline moiety, and a sulfonamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H28N2O6S2

Molecular Weight

540.7 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C27H28N2O6S2/c1-32-24-13-17-10-11-28-23(21(17)15-26(24)34-3)12-18-14-25(33-2)27(35-4)16-22(18)29-37(30,31)20-8-6-19(36-5)7-9-20/h6-11,13-16,29H,12H2,1-5H3

InChI Key

HCQJHMHLDSREGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC=C(C=C4)SC)OC)OC)OC

Origin of Product

United States

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